2-Hydroxyphenylacetic acid

Description

2-Hydroxyphenylacetic acid has been reported in Grosmannia crassivaginata, Tragopogon orientalis, and other organisms with data available.

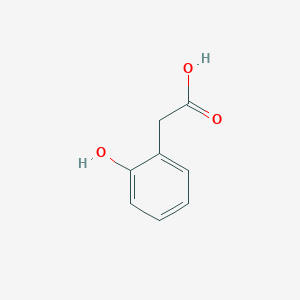

structure

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVYRRGZDBSHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060633 | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/mL | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000555 [mmHg] | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-75-5 | |

| Record name | (2-Hydroxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyphenylacetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Hydroxyphenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this compound.

Core Chemical Properties

This compound, also known as ortho-hydroxyphenylacetic acid, is an organic compound with significance in various biological and chemical processes. It is a metabolite of phenylalanine and can be found in various natural sources.[1] The compound's properties make it a valuable intermediate in the synthesis of pharmaceuticals, such as atenolol (B1665814) and 3,4-dihydroxyphenylacetic acid.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-hydroxyphenyl)acetic acid | [4][5] |

| Molecular Formula | C₈H₈O₃ | [2][4][6] |

| Molecular Weight | 152.15 g/mol | [2][4] |

| Melting Point | 145 - 147 °C | [2][4] |

| Boiling Point | 240 °C (estimate) | [2][7] |

| pKa (Strongest Acidic) | 4 | |

| Solubility | Soluble in water and methanol.[2][5] Specifically, 44 mg/mL in water.[4][8] | [2][4][5][8] |

| Appearance | Off-white, beige, or light pink to light brown crystalline solid/powder. | [2][4] |

| LogP | 0.85 | [8][9] |

Chemical Structure

This compound is an aromatic compound characterized by a phenyl ring substituted with both a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group at the ortho position.[6] This arrangement of functional groups is key to its chemical reactivity and biological activity.

The presence of the carboxylic acid group confers acidic properties, while the phenolic hydroxyl group allows for reactions typical of phenols.[6] The molecule's structure enables it to participate in various chemical transformations, including esterification and acylation, making it a versatile building block in organic synthesis.[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide an overview of established experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of a precursor compound. One documented procedure utilizes (2-Chlorophenyl)acetic acid as a starting material.

Protocol:

-

A mixture of (2-Chlorophenyl)acetic acid (3.4 g, 0.02 M) and crushed sodium hydroxide (B78521) pellets (4.8 g, 0.12 M) is stirred in 'SOLVESSO' 200 (30 g) for 30 minutes.[10]

-

Cupric sulphate pentahydrate (0.2 g, 0.0008 M) is added to the mixture.[10]

-

The reaction mixture is heated to 190-196 °C for approximately 4 hours.[10]

-

After cooling to 20 °C, the reaction mass is treated with water (50 g) and transferred to a separatory funnel with an additional 50 g of water, and then filtered.[10]

-

The aqueous filtrates are acidified to a pH of approximately 4 using 36% hydrochloric acid.[10]

-

The product is then extracted with ethyl acetate (B1210297) (180 g).[10]

-

Finally, this compound is isolated as a solid by distillation of the ethyl acetate.[10]

Purification of this compound

Purification of the synthesized this compound is essential to remove impurities. Crystallization is a commonly employed technique.

Protocol:

-

The crude this compound can be crystallized from either ether or chloroform (B151607).[2] It is noted that the melting point of the product crystallized from chloroform may be lower.[2]

Analytical Methods

The quantification and identification of this compound in various matrices, such as urine, can be achieved through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase (RP) HPLC method can be used for the analysis of this compound.[9]

-

The mobile phase typically consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9]

-

For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Urinary this compound can be determined by GC with flame-ionization detection.[11]

-

Prior to analysis, samples are extracted into ethyl ether, and the analytes are derivatized with trimethylphenylammonium hydroxide.[11]

-

The presence of this compound is confirmed by GC-MS.[11]

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

References

- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. This compound | 614-75-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. This compound [chembk.com]

- 8. Human Metabolome Database: Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669) [hmdb.ca]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Determination of this compound (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxyphenylacetic Acid: A Comprehensive Technical Guide on its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid that has garnered increasing interest in the scientific community for its diverse biological activities. As a metabolite of phenylalanine and tyrosine, it is naturally present in various biological systems and has been identified in certain foods.[1][2] This technical guide provides an in-depth overview of the current understanding of 2-HPAA's biological functions, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Pale yellow or off-white crystalline solid | [3] |

| Solubility | Slightly soluble in water | [4] |

| Synonyms | o-Hydroxyphenylacetic acid, 2-Hydroxybenzeneacetic acid | [2][3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This section summarizes the quantitative data associated with these activities.

Antioxidant Activity

The antioxidant properties of 2-HPAA have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | IC₅₀ (µM) | Test System | Reference |

| DPPH Radical Scavenging | Data not available | In vitro | |

| ABTS Radical Scavenging | Data not available | In vitro |

Note: While the antioxidant activity of phenolic acids, in general, is well-documented, specific IC₅₀ values for this compound from the reviewed literature were not available. Further focused studies are required to quantify its radical scavenging potential.

Anti-inflammatory Activity

2-HPAA has demonstrated potential anti-inflammatory effects by modulating key inflammatory mediators in cellular models.

| Parameter | Concentration of 2-HPAA | % Inhibition/Reduction | Cell Line | Inducer | Reference |

| Nitric Oxide (NO) Production | Data not available | Data not available | RAW 264.7 Macrophages | LPS | |

| Tumor Necrosis Factor-α (TNF-α) Release | Data not available | Data not available | RAW 264.7 Macrophages | LPS | |

| Interleukin-6 (IL-6) Release | Data not available | Data not available | RAW 264.7 Macrophages | LPS |

Note: Quantitative data on the specific inhibitory effects of this compound on inflammatory markers were not explicitly found in the reviewed literature. The anti-inflammatory potential is inferred from studies on related phenolic acids.

Neuroprotective Activity

Studies suggest that 2-HPAA may protect neuronal cells from oxidative stress-induced damage.

| Parameter | Concentration of 2-HPAA | % Increase in Cell Viability | Cell Line | Stressor | Reference |

| Neuronal Cell Viability | Data not available | Data not available | SH-SY5Y Neuroblastoma | Oxidative Stress (e.g., H₂O₂) |

Note: While the neuroprotective effects of phenolic acids are an active area of research, specific quantitative data for this compound in neuroprotection assays were not available in the reviewed literature.

Anticancer Activity

The cytotoxic effects of 2-HPAA against various cancer cell lines are a subject of ongoing investigation.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Data not available | Data not available | Data not available |

Note: Specific IC₅₀ values for this compound against cancer cell lines were not found in the reviewed literature. Research on related phenolic compounds suggests potential anticancer activity.

Signaling Pathways and Mechanisms of Action

Microbial Catabolism of this compound

In microorganisms such as Cupriavidus pinatubonensis, 2-HPAA is degraded through a specific catabolic pathway. This pathway involves a series of enzymatic reactions initiated by a cytochrome P450 monooxygenase.

Microbial degradation pathway of this compound.

This pathway highlights the role of specific genes like ohpA (encoding a cytochrome P450 enzyme) and hmgA, hmgB, and hmgC in the breakdown of 2-HPAA into central metabolic intermediates.[1]

Role in Plant Auxin Signaling

Phenylacetic acid (PAA), a closely related compound, is a natural auxin in plants. While 2-HPAA's role is less defined, the general mechanism of PAA signaling provides a framework for understanding its potential action. Auxins like PAA are involved in regulating plant growth and development.

Generalized auxin signaling pathway potentially involving 2-HPAA.

This pathway illustrates how auxins, upon binding to their receptors, lead to the degradation of Aux/IAA repressor proteins, thereby activating auxin response factors (ARFs) and subsequent gene expression related to plant growth.[2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 2-HPAA's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-HPAA in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the 2-HPAA solution.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the solvent and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of 2-HPAA.[6][7]

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of 2-HPAA for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Cell Viability (MTT Assay):

Neuroprotective Activity: Assay in SH-SY5Y Cells

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).

Protocol:

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS at 37°C and 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate (1.5 x 10⁴ cells/well) and allow them to attach for 24 hours.

-

Pre-treat the cells with different concentrations of 2-HPAA for 6 hours.

-

Induce oxidative stress by adding 100 µM H₂O₂ for 24 hours.

-

-

Cell Viability Measurement (MTT Assay):

-

After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 2-HPAA for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

-

IC₅₀ Determination:

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation. While its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects have been suggested, there is a clear need for more rigorous quantitative studies to establish dose-response relationships and elucidate the precise molecular mechanisms. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values of 2-HPAA in various antioxidant and anticancer assays, and quantifying its effects on inflammatory and neuroprotective markers.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammation, neurodegeneration, and cancer to assess its therapeutic potential and pharmacokinetic profile.

-

Mechanism of Action: Investigating the direct molecular targets and signaling pathways modulated by 2-HPAA in mammalian cells, particularly its interaction with pathways like Nrf2 and PI3K/Akt/mTOR.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of 2-HPAA to optimize its biological activities and drug-like properties.

This comprehensive guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams serve as practical tools to facilitate further research in this exciting field.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fisheries and Aquatic Sciences [e-fas.org]

- 5. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific History of 2-Hydroxyphenylacetic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenylacetic acid (2-HPAA), a phenolic acid metabolite, holds a significant place in the history of metabolic disorders. Its scientific journey is intrinsically linked to the discovery and understanding of phenylketonuria (PKU), one of the first recognized inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving scientific understanding of 2-HPAA. It details key experimental protocols, presents quantitative data for historical and modern characterization, and visualizes its central role in the biochemical pathway of phenylalanine metabolism. This document serves as a thorough resource for researchers and professionals in drug development and metabolic research, offering a foundational understanding of this pivotal compound.

Introduction

This compound (o-hydroxyphenylacetic acid), a derivative of phenylacetic acid, is a naturally occurring compound found in various plant species and as a metabolite in humans and other organisms. Its scientific significance, however, is most prominently associated with its role as a biomarker for phenylketonuria (PKU), an autosomal recessive metabolic disorder. The history of 2-HPAA is a story of advancing analytical techniques and a deepening understanding of human metabolism.

The discovery of PKU in 1934 by the Norwegian physician and biochemist Asbjørn Følling marked a turning point in medical history. Følling identified the excretion of phenylpyruvic acid in the urine of patients with severe intellectual disabilities.[1][2] Subsequent research by Følling and his collaborator K. Closs in 1938 also identified phenylacetic acid in the urine of these patients, noting its characteristic odor.[3] While the initial focus was on phenylpyruvic acid, the broader spectrum of phenylalanine metabolites, including 2-HPAA, became crucial for understanding the pathophysiology of PKU.

This guide will delve into the historical context of 2-HPAA's discovery, tracing its journey from a curious urinary metabolite to a key diagnostic marker. We will explore the evolution of its chemical synthesis, from early 20th-century methods to more refined modern techniques. Furthermore, this document will provide detailed experimental protocols for both its synthesis and isolation, present key quantitative data in a structured format, and illustrate its metabolic pathway using logical diagrams.

The Historical Context: Phenylketonuria and the Discovery of Phenylalanine Metabolites

The story of 2-HPAA is inseparable from the discovery of phenylketonuria. In 1934, Asbjørn Følling was approached by the mother of two children with developmental disabilities who had a peculiar musty odor. Følling's meticulous chemical analysis of their urine led to the groundbreaking discovery of an excess of phenylpyruvic acid, a substance not typically found in urine.[1] This condition, initially termed "imbecillitas phenylpyrouvica," was later renamed phenylketonuria.[2]

Følling's work laid the foundation for understanding inborn errors of metabolism and their profound impact on neurological development. Further investigations into the metabolic profile of PKU patients revealed a host of other abnormal metabolites. The accumulation of these compounds, including 2-HPAA, is a direct consequence of the deficient activity of the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine.[4] When this primary metabolic pathway is blocked, phenylalanine is shunted into alternative pathways, leading to the production and excretion of various phenyl-derivatives.[5]

The identification of 2-HPAA and other metabolites in the urine of PKU patients was a critical step in developing diagnostic tests and, eventually, dietary interventions that have dramatically improved the prognosis for individuals with this disorder.

Chemical Synthesis of this compound: A Historical Perspective

The chemical synthesis of 2-HPAA has evolved over the past century, with early methods often characterized by harsh reaction conditions and modest yields.

Early Synthesis: The Czaplicki, von Kostanecki, and Lampe Method (1909)

One of the earliest significant syntheses of 2-HPAA was reported by S. Czaplicki, St. von Kostanecki, and V. Lampe in 1909. Their method involved the simultaneous hydrolysis, reduction, and demethylation of o-methoxybenzaldehyde cyanohydrin using hydriodic acid. While this procedure was a foundational step, it was known to produce low yields.

A Refined Approach: The Levine, Eble, and Fischbach Synthesis (1948)

In 1948, Joseph Levine, T. E. Eble, and Henry Fischbach published a significantly improved method for the preparation of 2-HPAA, achieving a 64% overall yield from o-methoxybenzaldehyde.[1] This multi-step synthesis offered a more practical and higher-yielding route to the compound.

Experimental Protocol: Synthesis of this compound (Levine, Eble, and Fischbach, 1948)

This protocol is adapted from the 1948 publication in the Journal of the American Chemical Society.[2]

Step 1: Preparation of o-Methoxybenzaldehyde Cyanohydrin

-

To 99 g of molten o-methoxybenzaldehyde, add a saturated solution of 104 g (1.5 equivalents) of sodium metabisulfite.

-

Stir the mixture; heat will be evolved, and the mixture will solidify.

-

Add water to obtain a thick suspension, cover with ether, and cool.

-

Add an ice-cold saturated solution of 99 g of sodium cyanide.

-

Allow the mixture to stand overnight at room temperature.

-

Separate the ether layer and extract the aqueous layer with additional ether.

-

Combine the ether extracts and distill off the ether.

-

Dissolve the residue in benzene (B151609) and dry azeotropically by refluxing with a water trap.

-

Upon cooling, crystals of the cyanohydrin will separate. Add petroleum ether to effect complete separation.

-

The yield of o-methoxybenzaldehyde cyanohydrin is approximately 113 g (95%), with a melting point of 71-72°C.

Step 2: Preparation of o-Methoxyphenylacetic Acid

-

Prepare a hot solution of 50 g of crystalline stannous chloride in 50 ml of acetic acid, 50 ml of concentrated hydrochloric acid, and 5 ml of hydriodic acid (sp. gr. 1.7).

-

Add this solution to 25 g of o-methoxybenzaldehyde cyanohydrin.

-

Heat the resulting solution for three hours on a steam bath.

-

After cooling, filter the solution to remove stannic chloride that separates during the reaction.

-

Dilute the filtrate with water and extract exhaustively with carbon tetrachloride.

-

Combine the extracts, wash with water, and evaporate to dryness.

-

The yield of o-methoxyphenylacetic acid is approximately 23 g (90%), with a melting point of 124°C after recrystallization from benzene.

Step 3: Preparation of o-Hydroxyphenylacetic Acid

-

Reflux a mixture of 23 g of o-methoxyphenylacetic acid, 70 ml of glacial acetic acid, 70 ml of 48% hydrobromic acid, and 7 ml of hydriodic acid (sp. gr. 1.7) for sixteen hours.

-

Cool the solution, dilute with water, and add a small amount of sodium bisulfite.

-

Extract the solution first with chloroform (B151607) and then with ether.

-

Wash the ether extract with water and evaporate. Remove residual acetic acid by azeotropic distillation with carbon tetrachloride.

-

The yield of crude this compound is 18 g (85%).

-

Recrystallize the crude product from a mixture of 1 part benzene and 2 parts petroleum ether. The purified acid will separate as needles with a melting point of 149-150°C.

Modern Synthesis Methods

More contemporary methods for synthesizing 2-HPAA often focus on improving yield, reducing the use of hazardous reagents, and simplifying the procedure. One common modern approach involves the hydrolysis of 2-chlorophenylacetic acid using a strong base in the presence of a copper catalyst.

Experimental Protocol: Synthesis from 2-Chlorophenylacetic Acid

This protocol is based on methods described in patent literature.[6][7]

-

Suspend crushed sodium hydroxide (B78521) pellets (e.g., 4.8 g, 0.12 M) in an inert, high-boiling organic solvent (e.g., SOLVESSO 200, 30 g).

-

Add (2-Chlorophenyl)acetic acid (e.g., 3.4 g, 0.02 M) to the suspension and stir for 30 minutes.

-

Add a catalytic amount of cupric sulfate (B86663) pentahydrate (e.g., 0.2 g, 0.0008 M).

-

Heat the mixture to 190-196°C for approximately 4 hours.

-

Cool the reaction mixture to 20°C and treat with water (e.g., 50 g).

-

Transfer the mixture to a separatory funnel with an additional portion of water (e.g., 50 g) and filter.

-

Acidify the separated aqueous filtrates to approximately pH 4 using 36% hydrochloric acid.

-

Extract the product into ethyl acetate (B1210297) (e.g., 180 g).

-

Isolate the this compound as a solid by distillation of the ethyl acetate.

Isolation and Characterization

The isolation and quantification of 2-HPAA from biological samples, particularly urine, have been central to clinical diagnostics for PKU and other metabolic disorders.

Historical Methods of Isolation from Urine

Early methods for the isolation of organic acids from urine were often laborious and involved multiple extraction and purification steps. Paper chromatography, developed in the mid-20th century, was a significant advancement that allowed for the separation and tentative identification of various phenolic acids based on their differential migration in solvent systems.

Experimental Protocol: Historical Paper Chromatography of Phenolic Acids

This generalized protocol is based on the principles described by Armstrong, Shaw, and Wall in 1955 for the analysis of phenolic acids in urine.

-

Sample Preparation: Acidify a urine sample to a low pH (e.g., pH 1-2) with hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction of the acidified urine with an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the organic acids.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Chromatography: Dissolve the residue in a small volume of a suitable solvent (e.g., ethanol) and spot onto chromatographic paper.

-

Development: Develop the chromatogram using a two-dimensional solvent system. For example, the first dimension could be an isopropanol-ammonia-water mixture, and the second dimension could be a benzene-propionic acid-water mixture.

-

Visualization: After drying the chromatogram, visualize the separated phenolic acids by spraying with a reagent such as diazotized p-nitroaniline, which produces colored spots characteristic of different phenolic compounds. The position and color of the spot corresponding to 2-HPAA would be compared to a known standard.

Modern Analytical Techniques

Today, the analysis of 2-HPAA and other organic acids is predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer high sensitivity, specificity, and the ability to quantify a wide range of metabolites simultaneously.[8]

Quantitative Data

The physical and spectroscopic properties of 2-HPAA have been well-characterized. The following tables summarize key quantitative data from both historical and modern sources.

Table 1: Physical Properties of this compound

| Property | Historically Reported Value | Modern Reported Value |

| Melting Point | 147°C, 149-150°C[2] | 145-147°C, 148-150°C[3] |

| Solubility in Water | - | 44 mg/mL |

| logP | - | 0.85 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ 3.46 (2H, s), 6.7-7.2 (4H, m), 9.4 (1H, br s), 12.2 (1H, br s)[7] |

| ¹³C NMR (Water, pH 7) | δ 42.70, 118.88, 123.40, 127.02, 130.93, 133.83, 156.98, 183.58 |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 152[7] |

| FT-IR (cm⁻¹) | ~1694 (C=O stretch of carboxylic acid)[9] |

Biochemical Pathways and Biological Significance

2-HPAA is a product of the alternative metabolism of phenylalanine, which becomes significant in individuals with PKU.

Phenylalanine Metabolism and 2-HPAA Formation

In a healthy individual, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. In PKU, the deficiency of this enzyme leads to the accumulation of phenylalanine in the blood and tissues. This excess phenylalanine is then metabolized through alternative pathways. One such pathway involves the transamination of phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to other compounds, including this compound.[5][10] The exact enzymatic steps leading to the ortho-hydroxylation of the phenyl ring in this pathway are a subject of ongoing research, with some evidence suggesting the involvement of gut microbiota.

Potential Signaling Roles

While 2-HPAA is primarily known as a metabolite, research into the biological activities of phenolic acids is an active area. Studies on the isomer, 4-hydroxyphenylacetic acid, have suggested a role in the activation of the Nrf2 antioxidant signaling pathway, which is a key regulator of cellular defense against oxidative stress.[11][12] The Nrf2 pathway upregulates the expression of numerous antioxidant and detoxification enzymes. Although direct evidence for 2-HPAA in this pathway is limited, its structural similarity to other bioactive phenolic acids suggests that it may possess currently uncharacterized signaling properties. Further research is needed to elucidate any direct effects of 2-HPAA on cellular signaling cascades.

Conclusion

This compound, once a chemical curiosity, has played a vital role in the history of medicine and biochemistry. Its discovery as a urinary metabolite in patients with phenylketonuria was instrumental in unraveling the complexities of this inborn error of metabolism. The evolution of its chemical synthesis from early, low-yield methods to more efficient modern protocols reflects the broader advancements in organic chemistry.

For researchers, scientists, and drug development professionals, an understanding of the history and chemistry of 2-HPAA provides a valuable case study in the interplay between analytical chemistry, biochemistry, and clinical medicine. The ongoing research into the biological activities of phenolic acids, including the potential signaling roles of compounds like 2-HPAA, suggests that our understanding of this molecule may continue to evolve, opening new avenues for therapeutic intervention in metabolic and oxidative stress-related diseases. This guide has provided a comprehensive foundation for appreciating the multifaceted scientific importance of this compound.

References

- 1. The preparation of o-hydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PathWhiz [pathbank.org]

- 11. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 12. Beilsteins Handbuch der organischen Chemie: Isocyclische Hydroxy ... - Friedrich Konrad Beilstein - Google 圖書 [books.google.com.hk]

The Endogenous Role of 2-Hydroxyphenylacetic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphenylacetic acid (2-HPAA) is an endogenous metabolite derived from the essential amino acid phenylalanine. While historically viewed primarily as a biomarker for certain metabolic disorders, emerging evidence suggests a more complex and potentially significant role for 2-HPAA in human physiology. This technical guide provides a comprehensive overview of the current understanding of 2-HPAA's metabolism, its physiological concentrations, and explores its potential as a signaling molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involving 2-HPAA to serve as a valuable resource for researchers and professionals in the fields of metabolism, drug discovery, and clinical diagnostics.

Introduction

This compound (2-HPAA), a phenolic acid, is a product of phenylalanine metabolism.[1][2] Its presence in bodily fluids has long been associated with the genetic disorder phenylketonuria (PKU), where impaired phenylalanine hydroxylase activity leads to the accumulation of phenylalanine and its alternative metabolites.[1] Beyond its role as a biomarker for PKU, elevated levels of 2-HPAA have been linked to other conditions such as small intestinal bacterial overgrowth (SIBO) and giardiasis.[3] This guide delves into the biosynthesis, degradation, and physiological concentrations of 2-HPAA, providing a foundation for understanding its endogenous role.

Biosynthesis and Metabolism of this compound

The primary pathway for 2-HPAA biosynthesis in humans is as a minor catabolite of phenylalanine metabolism. Under normal physiological conditions, phenylalanine is predominantly converted to tyrosine by phenylalanine hydroxylase. However, in instances of phenylalanine excess or impaired hydroxylase function, phenylalanine is shunted into an alternative pathway.

In this alternative pathway, phenylalanine is first transaminated by an aromatic amino acid aminotransferase to form phenylpyruvic acid.[4] While the specific human enzyme responsible for the subsequent conversion of phenylpyruvic acid to 2-HPAA is not definitively characterized, it is hypothesized to be catalyzed by a hydroxylase.

The degradation of 2-HPAA in humans is not fully elucidated. However, in microorganisms, 2-HPAA can be hydroxylated to form homogentisic acid, a key intermediate in the catabolism of aromatic amino acids.[5] This reaction is catalyzed by a cytochrome P450 monooxygenase in some bacteria. Homogentisic acid is then further metabolized via the homogentisate (B1232598) pathway. The enzymes of the human homogentisate pathway include homogentisate 1,2-dioxygenase (HGD), which converts homogentisate to maleylacetoacetate.[6][7][8]

Quantitative Data

The concentration of 2-HPAA in human biological fluids is a key parameter for understanding its physiological and pathological relevance. The available quantitative data is summarized in the table below. It is important to note that concentrations can vary based on diet, gut microbiome composition, and underlying health conditions.

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Normal | 0 - 0.76 mmol/mol creatinine | [9] |

| Normal | < 2 mmol/mol creatinine | [2] | |

| Normal | 0.05 - 0.69 mmol/mol | [3] | |

| Plasma/Blood | Normal (Male) | 2.281 +/- 2.091 uM | [10] |

| Cerebrospinal Fluid (CSF) | Normal (p-HPAA) | 4.2 to 17.0 ng/ml | [7] |

| Normal (p-HPAA) | 0.05 +/- 0.007 uM | [11] | |

| Normal (m-HPAA) | 0.007 - 0.03 uM | [12] |

Potential Signaling Role of this compound

While direct evidence for 2-HPAA acting as an endogenous signaling molecule in mammalian systems is currently limited, its structural similarity to other biologically active phenolic acids suggests a potential role in modulating cellular signaling pathways. Research into related compounds offers some intriguing possibilities:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some phenolic acids have been shown to modulate MAPK signaling. For instance, 3,4-dihydroxyphenylacetic acid (a related compound) has been observed to inhibit the MAPK-MLCK signaling pathway.[13]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Certain phenolic compounds have demonstrated the ability to inhibit NF-κB activation.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route for cell survival, growth, and metabolism. Modulation of this pathway by various phytochemicals, including some phenolic acids, has been reported.[14][15][16]

The potential for 2-HPAA to directly interact with and modulate these or other signaling pathways is an important area for future research. Elucidating such roles could open new avenues for understanding its physiological functions and its contribution to disease pathophysiology.

References

- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. portlandpress.com [portlandpress.com]

- 6. Functional role of residues involved in substrate binding of human 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [P-hydroxyphenylacetic acid concentrations in cerebrospinal fluid] [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 10. Human Metabolome Database: Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669) [hmdb.ca]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]

- 15. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and a significant metabolite in biological systems. Understanding these fundamental physicochemical properties is critical for its application in drug discovery, development, and formulation. This document outlines its solubility in various solvents, details experimental protocols for its determination, and discusses its stability under different stress conditions, providing a framework for developing stability-indicating analytical methods.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound, with its polar phenolic hydroxyl and carboxylic acid groups, exhibits a range of solubilities in different solvent systems.

Quantitative Solubility Data

Quantitative solubility data for this compound is summarized in the table below. Due to limited direct data for this compound in a wide range of organic solvents, data for its isomer, p-hydroxyphenylacetic acid, is also included for comparative purposes, as it provides a valuable estimation of solubility behavior.

| Solvent | This compound Solubility | p-Hydroxyphenylacetic Acid Solubility ( g/100g solvent) at 25°C |

| Water | 6.38 g/L[1] | 1.34 |

| Methanol | Soluble[2] | 60.1 |

| Ethanol | - | 37.5 |

| 2-Propanol | - | 21.8 |

| Acetone | - | 35.1 |

| Ethyl Acetate | - | 5.89 |

| Chloroform | - | 0.04 |

| Toluene | - | 0.01 |

| DMSO | ≥ 2.5 mg/mL (in a formulation with 10% DMSO) | - |

Note: The solubility of this compound in water is also reported as 44 mg/mL in the Human Metabolome Database, which is significantly higher than the value from FooDB.[3] Researchers should verify this value experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant.

-

To separate any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. Adsorption of the compound to the filter should be evaluated.

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Stability of this compound

Evaluating the stability of a drug substance is a critical component of drug development, as it provides insights into its degradation pathways and helps in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

General Stability Profile

This compound is generally stable under normal storage conditions. However, its phenolic and carboxylic acid functionalities suggest potential susceptibility to degradation under stress conditions such as extreme pH, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12][13][14][15][16][17][18]

Objective: To investigate the degradation behavior of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

General Protocol: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation is typically targeted to be between 5-20%.[13]

-

Acidic Hydrolysis:

-

Conditions: 0.1 N HCl at 60°C for up to 2 hours.[9]

-

Procedure: A solution of this compound is mixed with 0.1 N HCl and heated. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed.

-

-

Basic Hydrolysis:

-

Conditions: 0.1 N NaOH at 60°C for up to 2 hours.[9]

-

Procedure: A solution of this compound is mixed with 0.1 N NaOH and heated. Samples are withdrawn, neutralized, and analyzed.

-

-

Oxidative Degradation:

-

Conditions: 3% H₂O₂ at room temperature for up to 2 hours.[9]

-

Procedure: A solution of this compound is treated with hydrogen peroxide. The reaction is monitored over time, and samples are analyzed.

-

-

Thermal Degradation:

-

Conditions: The solid drug substance is exposed to dry heat (e.g., 105°C) for 24-72 hours.[9]

-

Procedure: A sample of solid this compound is placed in a hot air oven. After the specified duration, the sample is dissolved in a suitable solvent and analyzed.

-

-

Photolytic Degradation:

-

Conditions: The drug substance (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12]

-

Procedure: Samples are placed in a photostability chamber. A control sample is wrapped in aluminum foil to protect it from light. After exposure, the samples are analyzed.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[17][19][20]

General Procedure:

-

Method Development: A reversed-phase HPLC method is typically developed. Key parameters to optimize include:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the parent compound and its more polar or less polar degradation products.[19]

-

Detection: UV detection is commonly used. The detection wavelength should be selected to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Forced Degradation Sample Analysis: The stressed samples are analyzed using the developed HPLC method.

-

Method Validation: The method is validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability to separate the API peak from all potential degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated under forced degradation conditions:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.

-

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.

-

Photodegradation: Exposure to UV light could lead to the formation of radical species and subsequent degradation products.

-

Hydrolysis: While the molecule does not have readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially lead to other reactions.

It is important to note that the actual degradation products would need to be identified and characterized using techniques such as mass spectrometry (MS).[21]

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the pharmaceutical industry. The provided data and experimental protocols offer a solid foundation for further investigation and application of this compound in drug development. Accurate determination of solubility and a thorough understanding of its degradation profile are crucial steps in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

- 1. Showing Compound this compound (FDB012331) - FooDB [foodb.ca]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. sgs.com [sgs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. ijtsrd.com [ijtsrd.com]

- 18. biomedres.us [biomedres.us]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of 2-Hydroxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphenylacetic acid (2-HPAA) is an aromatic organic compound that plays a role in various biological processes and is a metabolite of the essential amino acid phenylalanine. In microorganisms, the degradation of aromatic compounds like 2-HPAA is a vital part of the carbon cycle and has significant implications for bioremediation and biotechnology. Understanding the intricate enzymatic pathways and regulatory networks that govern the breakdown of 2-HPAA can provide valuable insights for drug development, particularly in the context of targeting microbial metabolic pathways. This technical guide provides an in-depth overview of the core degradation pathways of 2-HPAA in microorganisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Degradation Pathways of this compound

Microorganisms primarily utilize two central pathways for the catabolism of this compound: the Homogentisate (B1232598) Pathway and the Homoprotocatechuate Pathway . These pathways converge to funnel a variety of aromatic compounds into central metabolism.

The Homogentisate Pathway

The homogentisate pathway is a central catabolic route for the degradation of L-phenylalanine, L-tyrosine, and, relevant to this guide, this compound in various bacteria, including Pseudomonas putida and Cupriavidus pinatubonensis.[1][2] In the context of 2-HPAA degradation, the initial step involves the hydroxylation of 2-HPAA to form homogentisate (2,5-dihydroxyphenylacetic acid).

The key enzymatic steps in the homogentisate pathway are:

-

Hydroxylation of 2-HPAA: In Cupriavidus pinatubonensis JMP134, a self-sufficient cytochrome P450 monooxygenase, encoded by the ohpA gene, catalyzes the conversion of 2-HPAA to homogentisate.[1][3] This enzyme acts as a 2-HPA 5-hydroxylase.

-

Ring Cleavage of Homogentisate: Homogentisate is then cleaved by homogentisate 1,2-dioxygenase (HmgA), an iron-dependent enzyme, which opens the aromatic ring to produce maleylacetoacetate.[2]

-

Isomerization of Maleylacetoacetate: Maleylacetoacetate isomerase (HmgC) catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate. This reaction often requires glutathione (B108866) as a cofactor.[2][4]

-

Hydrolysis of Fumarylacetoacetate: Finally, fumarylacetoacetate hydrolase (HmgB) hydrolyzes fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are intermediates of the central citric acid cycle.[2]

The Homoprotocatechuate Pathway

The homoprotocatechuate pathway is another central route for the degradation of aromatic compounds, including isomers of hydroxyphenylacetic acid, in bacteria such as Pseudomonas putida and Burkholderia xenovorans.[5][6] This pathway involves the formation of homoprotocatechuate (3,4-dihydroxyphenylacetic acid) as a key intermediate. For 2-HPAA, this would necessitate an initial hydroxylation at the 4-position, followed by further enzymatic modifications.

The central steps of the homoprotocatechuate pathway are:

-

Formation of Homoprotocatechuate: While the direct conversion from 2-HPAA is less commonly detailed, degradation of other hydroxyphenylacetates like 4-hydroxyphenylacetic acid proceeds via hydroxylation to homoprotocatechuate.[6]

-

Ring Cleavage of Homoprotocatechuate: Homoprotocatechuate 2,3-dioxygenase (HpaD) catalyzes the extradiol cleavage of the aromatic ring of homoprotocatechuate to form 5-carboxymethyl-2-hydroxymuconic semialdehyde.[5]

-

Further Degradation: A series of subsequent enzymatic reactions involving a dehydrogenase, decarboxylase, hydratase, and aldolase (B8822740) further process the ring-cleavage product into intermediates of central metabolism, such as pyruvate (B1213749) and succinate.[6]

Quantitative Data on Enzyme Kinetics and Degradation Rates

The efficiency of these degradation pathways is determined by the kinetic properties of the involved enzymes and the overall metabolic rate of the microorganism. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in Aromatic Catabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Specific Activity | Reference(s) |

| Homogentisate 1,2-dioxygenase | Pseudomonas putida | Homogentisate | 27 | Not Reported | Not Reported | [2] |

| Gentisate 1,2-dioxygenase | Pseudomonas putida P35X | Gentisate | Not Reported | kcat/Km = 39.34 x 104 s-1M-1 | Not Reported | [7] |

| Homoprotocatechuate 2,3-dioxygenase | Brevibacterium fuscum | Homoprotocatechuate | 25 | Not Reported | Not Reported | [8] |

| 4-Hydroxyphenylacetate 3-hydroxylase (HpaB) | Escherichia coli | 4-Hydroxyphenylacetate | Not Reported | Not Reported | 231 U/mg | [9] |

| THF Hydroxylase | Cupriavidus metallidurans ZM02 | THF | Not Reported | Not Reported | 1.38 ± 0.24 µmol min-1 mg-1 | [10] |

Table 2: Whole-Cell Degradation Rates of Aromatic Compounds

| Organism | Substrate | Concentration | Degradation Rate | Reference(s) |

| Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrophenol | 0.4 mM | 21.2 ± 2.3 µM h-1 | [10] |

| Pseudomonas aeruginosa | 3-Hydroxyphenylacetic acid | 2.1 mg/mL | Minimum Inhibitory Concentration | [11] |

Genetic Regulation of 2-HPAA Degradation

The expression of the genes encoding the enzymes for 2-HPAA degradation is tightly regulated to ensure that they are only produced when the substrate is present. This regulation is primarily at the transcriptional level and involves specific regulatory proteins.

In Cupriavidus pinatubonensis JMP134, the ohpA gene, which codes for the 2-HPA 5-hydroxylase, is part of an operon that also includes ohpT, a gene encoding a putative transporter subunit. The expression of this operon is induced by 2-HPAA and is controlled by a predicted transcriptional regulator, OhpR.[1][3]

In Pseudomonas putida, the genes for the homogentisate pathway (hmgABC) are organized as a single transcriptional unit. Their expression is controlled by a specific repressor protein, HmgR, which belongs to the IclR family of transcriptional regulators. Homogentisate acts as the inducer molecule, binding to HmgR and causing it to dissociate from the DNA, thereby allowing transcription of the hmgABC genes.[2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of 2-HPAA.

Protocol 1: Assay for Homogentisate 1,2-Dioxygenase Activity

This protocol is adapted from the method used for Pseudomonas putida.[2]

Principle: The activity of homogentisate 1,2-dioxygenase is determined spectrophotometrically by measuring the formation of maleylacetoacetate from homogentisate at 330 nm.

Materials:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0) containing 20% glycerol (B35011)

-

Homogentisate solution (substrate)

-

Cell extract containing the enzyme

-

Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

-

Preparation of Cell Extract:

-

Grow the microbial culture to the exponential phase.

-

Harvest cells by centrifugation (e.g., 7,000 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.0) with 20% glycerol to a concentration 100-fold higher than the original culture.

-

Lyse the cells by sonication on ice.

-

Clarify the cell lysate by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to remove cell debris. The supernatant is the crude cell extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer and the cell extract.

-

Initiate the reaction by adding a known concentration of the homogentisate substrate.

-

Immediately monitor the increase in absorbance at 330 nm over time.

-

Calculate the enzyme activity based on the initial rate of maleylacetoacetate formation, using its molar extinction coefficient.

-

Protocol 2: Construction and Assay of a lacZ Reporter Fusion for Gene Expression Analysis

This protocol provides a general framework for creating and using a lacZ reporter fusion to study the regulation of genes involved in 2-HPAA degradation.[13][14][15]

Principle: The promoter region of a gene of interest (e.g., ohpA or hmgA) is fused to the lacZ gene, which encodes β-galactosidase. The expression of lacZ is then under the control of the target promoter. β-galactosidase activity, which can be easily measured, serves as a reporter for the activity of the promoter under different conditions (e.g., in the presence or absence of 2-HPAA).

Materials:

-

Bacterial strains (wild-type and host for the reporter plasmid)

-

Plasmid vector containing a promoterless lacZ gene

-

Restriction enzymes, DNA ligase, and other standard molecular biology reagents

-

Media for bacterial growth (with and without the inducer, e.g., 2-HPAA)

-

Reagents for β-galactosidase assay (e.g., ONPG or a fluorogenic substrate)

Procedure:

-

Construction of the Reporter Plasmid:

-

Amplify the promoter region of the target gene by PCR from the genomic DNA of the microorganism.

-

Clone the amplified promoter fragment into the multiple cloning site of the promoterless lacZ reporter plasmid, upstream of the lacZ gene.

-

Transform the resulting recombinant plasmid into a suitable bacterial host strain (e.g., E. coli for initial cloning and then the target microorganism).

-

-

Reporter Gene Assay:

-

Grow the bacterial strain carrying the reporter plasmid in a suitable medium to the desired growth phase.

-

Divide the culture into two (or more) subcultures. Add the potential inducer molecule (e.g., 2-HPAA) to one subculture and leave the other as a control.

-

Incubate the cultures for a defined period to allow for gene expression.

-

Harvest the cells and perform a β-galactosidase assay using a suitable substrate like ONPG.

-

Measure the product formation (e.g., absorbance at 420 nm for o-nitrophenol from ONPG) and calculate the β-galactosidase activity in Miller units.

-

An increase in β-galactosidase activity in the presence of the inducer indicates that the promoter is activated by that compound.

-

Protocol 3: DNase I Footprinting Analysis of a Transcriptional Regulator

This protocol provides a general method for identifying the specific DNA binding site of a regulatory protein.[16][17][18][19][20]

Principle: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end. The labeled DNA is incubated with the purified regulatory protein and then lightly digested with DNase I. The protein protects its binding site from cleavage by DNase I, resulting in a "footprint" – a region where no cleavage occurs. When the DNA fragments are separated by gel electrophoresis, this footprint appears as a gap in the ladder of DNA fragments.

Materials:

-

Purified transcriptional regulator protein

-

DNA fragment containing the promoter region of interest, end-labeled with a radioactive isotope or a fluorescent dye

-

DNase I

-

Reaction buffer

-

High-resolution denaturing polyacrylamide gel

-

Autoradiography film or fluorescence scanner

Procedure:

-

Preparation of Labeled DNA Probe:

-

Generate a DNA fragment of 150-300 bp containing the putative protein binding site, typically by PCR using a labeled primer.

-

Purify the labeled DNA probe.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer. Include a control reaction with no protein.

-

-

DNase I Digestion:

-